3-Hexylundecanoic acid
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Overview
Description
3-Hexylundecanoic acid is a chemical compound with the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . It is a fatty acid derivative characterized by a long hydrocarbon chain with a carboxylic acid functional group at one end. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylundecanoic acid typically involves the reaction of hexylmagnesium bromide with undecanoic acid chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and continuous flow reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
3-Hexylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Esters or amides.
Scientific Research Applications
3-Hexylundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant to aid in emulsification and stabilization of chemical mixtures.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hexylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can modulate the expression of genes involved in lipid metabolism and oxidative stress responses. The compound’s effects are mediated through its ability to alter membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
n-Hexadecanoic acid: Known for its anti-inflammatory properties and inhibition of phospholipase A2.
Undecanoic acid: Exhibits antifungal properties and modulates fungal metabolism.
Uniqueness
3-Hexylundecanoic acid is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Its ability to act as a surfactant and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-hexylundecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16(15-17(18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCPPSOBZDPPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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